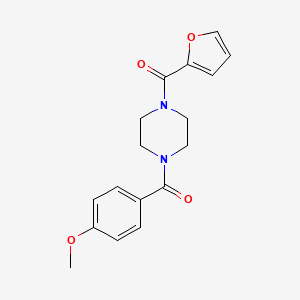
1-(2-furoyl)-4-(4-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-4-(4-methoxybenzoyl)piperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FMFP and is a derivative of piperazine. The unique chemical structure of FMFP makes it a promising candidate for drug development, especially in the field of cancer research.
Wirkmechanismus
The mechanism of action of FMFP involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. FMFP inhibits the activation of Akt and mTOR, leading to the inhibition of cell growth and proliferation. FMFP also induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
FMFP has been shown to have minimal toxicity in normal cells. It selectively targets cancer cells, leading to minimal side effects. FMFP also has anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. FMFP also has antioxidant properties and has been shown to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FMFP in lab experiments include its potent anticancer activity, minimal toxicity in normal cells, and selective targeting of cancer cells. However, FMFP has limitations in terms of its solubility and stability. It is also difficult to obtain in large quantities, making it challenging for large-scale experiments.
Zukünftige Richtungen
There are several future directions for FMFP research. One potential application is in combination therapy with other anticancer drugs. FMFP has been shown to enhance the anticancer activity of other drugs such as cisplatin and doxorubicin. Another potential application is in the development of FMFP derivatives with improved solubility and stability. FMFP derivatives can also be designed to target specific cancer cell types. Overall, FMFP has great potential in the field of cancer research and further studies are needed to fully explore its therapeutic applications.
Synthesemethoden
FMFP can be synthesized using a multi-step process involving the reaction of furoic acid, 4-methoxybenzoyl chloride, and piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
FMFP has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. FMFP induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at the G0/G1 phase.
Eigenschaften
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-6-4-13(5-7-14)16(20)18-8-10-19(11-9-18)17(21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSKJWFSABQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)
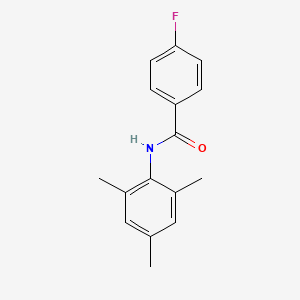
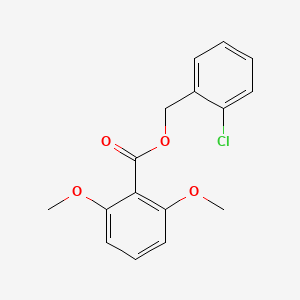
![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)

![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)
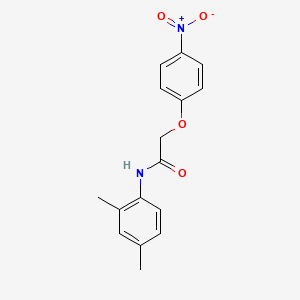
![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)
![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
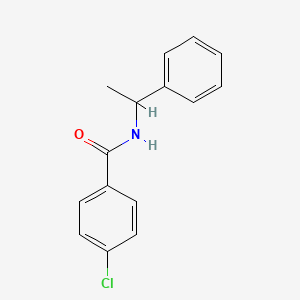

![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)